molecular formula C12H16ClN3 B11872610 4-Hydrazino-2,6,8-trimethylquinoline hydrochloride CAS No. 1171954-22-5

4-Hydrazino-2,6,8-trimethylquinoline hydrochloride

Cat. No.: B11872610
CAS No.: 1171954-22-5
M. Wt: 237.73 g/mol
InChI Key: YIGPMBOZQYYMAL-UHFFFAOYSA-N
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Description

4-Hydrazino-2,6,8-trimethylquinoline hydrochloride is a chemical compound with the molecular formula C12H16ClN3. It is commonly used in biochemical research, particularly in the field of proteomics . This compound is known for its unique structure, which includes a quinoline ring substituted with hydrazino and methyl groups.

Preparation Methods

The synthesis of 4-Hydrazino-2,6,8-trimethylquinoline hydrochloride typically involves the reaction of 2,6,8-trimethylquinoline with hydrazine hydrate in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

4-Hydrazino-2,6,8-trimethylquinoline hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The hydrazino group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Hydrazino-2,6,8-trimethylquinoline hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Research into potential therapeutic applications, including its role as an intermediate in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-Hydrazino-2,6,8-trimethylquinoline hydrochloride exerts its effects involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with electrophilic centers in biological molecules, leading to modifications in their structure and function. This interaction can affect various biochemical pathways, making it a valuable tool in research .

Comparison with Similar Compounds

4-Hydrazino-2,6,8-trimethylquinoline hydrochloride can be compared with other hydrazino-substituted quinolines, such as:

  • 4-Hydrazinoquinoline
  • 2,6-Dimethyl-4-hydrazinoquinoline
  • 8-Methyl-4-hydrazinoquinoline

These compounds share similar structural features but differ in the position and number of methyl groups, which can influence their chemical reactivity and biological activity. The unique combination of substituents in this compound makes it particularly useful for specific research applications .

Biological Activity

4-Hydrazino-2,6,8-trimethylquinoline hydrochloride (CAS Number: 1171954-22-5) is a chemical compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound is characterized by a hydrazine functional group attached to a trimethylquinoline framework, which enhances its reactivity and biological profile. This article reviews the biological activity of this compound, summarizing findings from various studies and highlighting its potential applications.

Structure and Composition

The molecular formula of this compound is C12H16ClN3C_{12}H_{16}ClN_3 with a molecular weight of approximately 237.73 g/mol. The compound's structure includes:

  • Quinoline Ring : A bicyclic aromatic compound containing nitrogen.
  • Hydrazine Group : Enhances reactivity and potential biological interactions.
  • Trimethyl Substituents : Positioned at the 2, 6, and 8 positions of the quinoline ring.

Physical Properties

PropertyValue
Molecular Weight237.73 g/mol
Molecular FormulaC₁₂H₁₆ClN₃
CAS Number1171954-22-5

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains. The presence of the hydrazine moiety may contribute to this activity by facilitating interactions with microbial enzymes or cellular components.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may interact with various biological targets, including:

  • Enzymes : Potential inhibition of enzymes involved in metabolic processes.
  • Receptors : Binding affinity studies suggest interaction with specific protein receptors.

Study 1: Antimicrobial Screening

A study conducted by researchers aimed to evaluate the antimicrobial properties of various hydrazine derivatives including this compound. The results indicated that this compound showed significant inhibitory effects against Gram-positive and Gram-negative bacteria.

Study 2: Anticancer Activity Assessment

In a separate investigation focusing on quinoline derivatives, compounds structurally related to this compound were tested for their anticancer properties. Results demonstrated that these compounds exhibited cytotoxic effects on several cancer cell lines, suggesting a need for further exploration of this specific derivative.

Properties

CAS No.

1171954-22-5

Molecular Formula

C12H16ClN3

Molecular Weight

237.73 g/mol

IUPAC Name

(2,6,8-trimethylquinolin-4-yl)hydrazine;hydrochloride

InChI

InChI=1S/C12H15N3.ClH/c1-7-4-8(2)12-10(5-7)11(15-13)6-9(3)14-12;/h4-6H,13H2,1-3H3,(H,14,15);1H

InChI Key

YIGPMBOZQYYMAL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C)NN)C.Cl

Origin of Product

United States

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